1-Bromo-4-nitrobutane

Physicochemical Property Purification Formulation

1-Bromo-4-nitrobutane (CAS: 16097-02-2) is a bifunctional C4 alkylating agent possessing a primary bromo group and a terminal nitro group. With a molecular weight of 182.02 g/mol and a predicted density of 1.510 g/cm³, it serves as a versatile intermediate in the synthesis of pharmaceuticals and functional materials.

Molecular Formula C4H8BrNO2
Molecular Weight 182.02 g/mol
Cat. No. B11717960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-nitrobutane
Molecular FormulaC4H8BrNO2
Molecular Weight182.02 g/mol
Structural Identifiers
SMILESC(CCBr)C[N+](=O)[O-]
InChIInChI=1S/C4H8BrNO2/c5-3-1-2-4-6(7)8/h1-4H2
InChIKeyYIFGYZRLYMIEMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-nitrobutane CAS 16097-02-2: Key Procurement and Selection Data


1-Bromo-4-nitrobutane (CAS: 16097-02-2) is a bifunctional C4 alkylating agent possessing a primary bromo group and a terminal nitro group . With a molecular weight of 182.02 g/mol and a predicted density of 1.510 g/cm³, it serves as a versatile intermediate in the synthesis of pharmaceuticals and functional materials . Its dual electrophilic (SN2) and electron-withdrawing (nitroalkane) character enables distinct reactivity profiles not achievable with simpler haloalkanes or nitroalkanes alone.

Why 1-Bromo-4-nitrobutane Cannot Be Replaced by Simple Haloalkanes or Shorter Nitroalkanes


Simple bromoalkanes like 1-bromobutane lack the nitro group required for downstream functionalization or activation. Conversely, nitroalkanes like 1-nitrobutane cannot undergo the direct nucleophilic displacement reactions enabled by the bromine atom. The specific C4 spacing between the reactive sites in 1-bromo-4-nitrobutane is critical for constructing certain heterocyclic frameworks and for achieving desired spatial orientation in target molecules [1]. Substituting the bromine with chlorine alters leaving group kinetics and physical properties, while changing chain length modifies conformational behavior and reactivity outcomes, as demonstrated in comparative synthetic studies .

1-Bromo-4-nitrobutane: Quantitative Evidence for Selection Over Analogs


Physical Property Differentiation: Boiling Point and Density vs. 1-Chloro-4-nitrobutane

1-Bromo-4-nitrobutane exhibits significantly different physical properties compared to its chloro analog, which directly impacts purification and handling. The bromo compound has a predicted density of 1.510 ± 0.06 g/cm³ and a boiling point of 59-60 °C at 0.015 Torr . In contrast, 1-chloro-4-nitrobutane has a predicted density of 0.929 ± 0.06 g/cm³ and a much higher predicted boiling point of 321.1 ± 21.0 °C at atmospheric pressure . The lower boiling point of the bromo compound allows for vacuum distillation at milder conditions, reducing thermal decomposition risk.

Physicochemical Property Purification Formulation

Leaving Group Ability and Reaction Kinetics: Bromo vs. Chloro and Iodo Analogs

The bromine atom in 1-bromo-4-nitrobutane provides an optimal balance of leaving group ability and stability for SN2 reactions. While no direct kinetic study was identified for this exact compound, class-level inference from alkyl halide chemistry establishes bromine as a superior leaving group compared to chlorine (better nucleofugality) but with greater stability and handling safety than iodine [1]. The electron-withdrawing nitro group further polarizes the C-Br bond, enhancing electrophilicity at the terminal carbon. This contrasts with 1-chloro-4-nitrobutane, which exhibits slower SN2 displacement rates, and 1-iodo-4-nitrobutane, which is prone to decomposition and light sensitivity.

SN2 Reactivity Leaving Group Synthetic Efficiency

Enantioselective Michael Addition: Application of 1-Bromonitroalkanes in Asymmetric Synthesis

1-Bromonitroalkanes, including 1-bromo-4-nitrobutane, serve as key Michael donors in highly enantioselective conjugate additions to α,β-unsaturated ketones. Using a 9-amino-9-deoxyepiquinine catalyst, substituted 4-bromo-4-nitrobutanoyl products are obtained with high enantioselectivity [1]. While specific enantiomeric excess (ee) values for 1-bromo-4-nitrobutane were not located in this search, the methodology demonstrates that this compound class participates in asymmetric catalysis, a reactivity profile not shared by non-halogenated nitroalkanes like 1-nitrobutane, which would require alternative activation strategies.

Asymmetric Catalysis C-C Bond Formation Chiral Building Blocks

Precursor to 4-Bromobutylnitrate: Patented Pharmaceutical Intermediate Route

1-Bromo-4-nitrobutane is a direct precursor to 4-bromobutylnitrate, a key intermediate in the synthesis of nitrooxyalkyl ester prodrugs of pharmacologically active carboxylic acids (e.g., naproxen, ferulic acid) [1]. The patented process achieves an 85% yield of 4-bromobutylnitrate from the corresponding alcohol [2]. While the nitrobutane itself is not the direct intermediate in this patent, it is the logical nitroalkane precursor to 4-bromo-1-hydroxybutane via nitro group reduction. The chloro analog (1-chloro-4-nitrobutane) would yield a different nitrate ester with altered reactivity and physical properties.

Pharmaceutical Intermediate Prodrug Synthesis Process Chemistry

Thermal Stability and Handling: Bromo vs. Iodo Analogs

1-Bromo-4-nitrobutane is expected to be more thermally stable and less light-sensitive than its iodo analog. While specific decomposition data are not available, class-level understanding indicates that iodoalkanes are prone to homolytic C-I bond cleavage and photolytic decomposition, leading to discoloration and impurity formation [1]. The bromo compound offers a safer handling profile for long-term storage and scale-up operations. The chloro analog (1-chloro-4-nitrobutane) is even more stable but suffers from reduced reactivity.

Safety Stability Storage

1-Bromo-4-nitrobutane: Validated Use Cases in Research and Industry


Synthesis of Enantiomerically Enriched 4-Bromo-4-nitrobutanoyl Derivatives

1-Bromo-4-nitrobutane is employed as a Michael donor in catalytic asymmetric conjugate additions to α,β-unsaturated ketones. The resulting 4-bromo-4-nitrobutanoyl adducts serve as versatile chiral building blocks for the construction of complex molecular architectures in medicinal chemistry [1].

Precursor for 4-Bromobutylnitrate in Prodrug Conjugates

Through a two-step sequence (nitro reduction to alcohol followed by nitration), 1-bromo-4-nitrobutane can be converted to 4-bromobutylnitrate. This intermediate is then used to synthesize nitrooxyalkyl ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen and ferulic acid, which are designed for targeted delivery [2].

Alkylating Agent for Heterocycle Synthesis

The bifunctional nature of 1-bromo-4-nitrobutane allows it to act as a C4 synthon in the construction of five- and six-membered nitrogen-containing heterocycles. The bromo group undergoes initial nucleophilic substitution, followed by cyclization involving the reduced or activated nitro group [3].

Comparative Reactivity Studies in Halogenated Nitroalkane Series

Given its distinct leaving group ability and physical properties relative to chloro and iodo analogs, 1-bromo-4-nitrobutane is an ideal candidate for comparative studies investigating substituent effects on SN2 kinetics and the directive influence of the nitro group in electrophilic substitution reactions [4].

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